2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol
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Overview
Description
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol is a synthetic organic compound characterized by the presence of dimethoxyphenyl and diiodophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4,6-diiodophenol in the presence of an appropriate catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diiodophenol group allows for substitution reactions, where iodine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Sodium iodide in acetone
Major Products Formed
Oxidation: Formation of corresponding quinones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenols
Scientific Research Applications
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Generating reactive oxygen species: Inducing oxidative stress in cells, leading to cell death or other biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar methoxy groups.
3,4-Dimethoxyphenylacetic acid: A related compound with similar structural features.
3,4-Dimethoxycinnamic acid: Another compound with dimethoxyphenyl groups.
Uniqueness
2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4,6-diiodophenol is unique due to the presence of both dimethoxyphenyl and diiodophenol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13I2NO3 |
---|---|
Molecular Weight |
509.08 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C15H13I2NO3/c1-20-13-4-3-11(7-14(13)21-2)18-8-9-5-10(16)6-12(17)15(9)19/h3-8,19H,1-2H3 |
InChI Key |
JPPCHNOKDPIIFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)I)I)O)OC |
Origin of Product |
United States |
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